

Capadenoson: A Deep Dive into its A1 Adenosine Receptor Selectivity

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Compound of Interest		
Compound Name:	Capadenoson	
Cat. No.:	B1668272	Get Quote

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Executive Summary

Capadenoson (BAY 68-4986) is a non-nucleoside compound that has been a subject of significant interest in cardiovascular research. Initially characterized as a highly selective partial agonist for the A1 adenosine receptor (A1AR), emerging evidence has challenged this classification, revealing potent activity at the A2B adenosine receptor (A2BAR) as well. This technical guide provides a comprehensive analysis of **Capadenoson**'s receptor selectivity profile, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to offer a nuanced understanding of its pharmacological properties. The conflicting data in the scientific literature underscores the complexity of its mechanism of action and suggests a re-evaluation of **Capadenoson** as a dual A1AR/A2BAR agonist.

Quantitative Analysis of Capadenoson's Receptor Selectivity

The selectivity of **Capadenoson** for the A1 adenosine receptor has been a topic of evolving research, with different studies presenting conflicting data. Below is a summary of the available quantitative data from key studies to provide a comparative overview.

Table 1: Functional Potency (EC50) of **Capadenoson** at Human Adenosine Receptors



Receptor Subtype	EC50 (nM) - Albrecht- Küpper et al. (2012)[1][2]	EC50 (nM) - Baltos et al. (2017)[3]
A1AR	0.1	0.66
A2AAR	180 (calculated from selectivity factor)	1,400
A2BAR	90 (calculated from selectivity factor)	1.1
A3AR	No significant activity	Not reported

Data from Albrecht-Küpper et al. (2012) for A2AAR and A2BAR are calculated based on the reported selectivity factors of 1,800 and 900, respectively, relative to the A1AR EC50 of 0.1 nM.

Table 2: Binding Affinity (Ki) of Capadenoson at Human Adenosine Receptors

Comprehensive binding affinity (Ki) data for **Capadenoson** across all four adenosine receptor subtypes is not readily available in the public domain. The focus of many studies has been on its functional potency as an agonist.

The data presented highlights a significant discrepancy in the reported selectivity of **Capadenoson**. While early reports suggested high selectivity for the A1AR, subsequent research indicates that it possesses potent agonist activity at the A2BAR, with an EC50 value in the low nanomolar range, comparable to its potency at the A1AR.[3] This has led to the proposal of reclassifying **Capadenoson** as a dual A1AR/A2BAR agonist.[3]

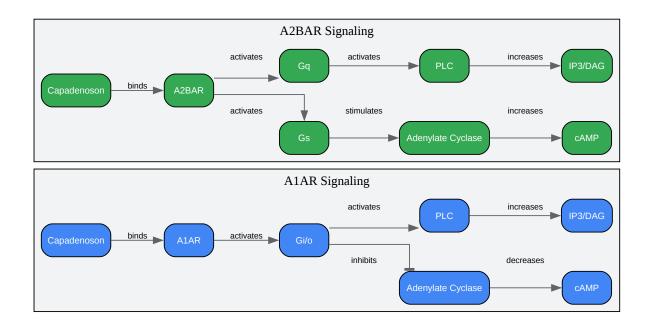
Signaling Pathways and Experimental Workflows

To understand the experimental basis of these findings, it is crucial to examine the underlying signaling pathways and the workflows of the assays used to determine receptor selectivity.

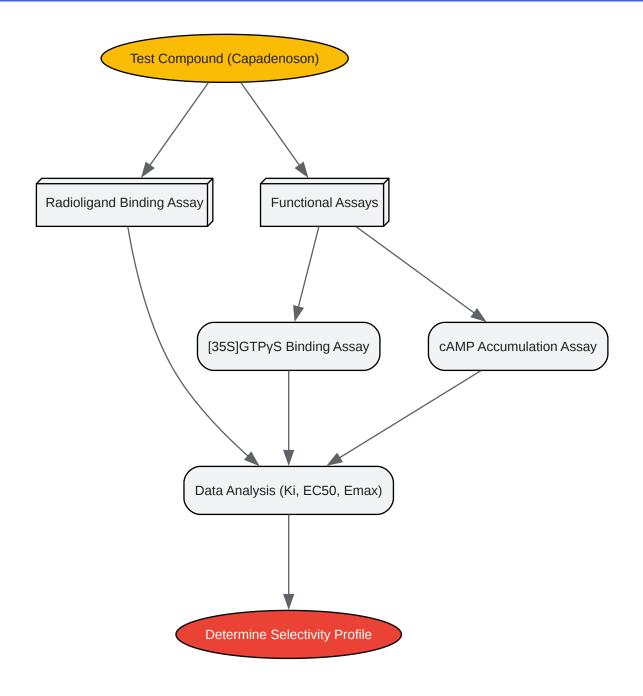
A1 and A2B Adenosine Receptor Signaling Pathways

Capadenoson's interaction with A1 and A2B adenosine receptors triggers distinct intracellular signaling cascades. The A1AR primarily couples to inhibitory G proteins (Gi/o), while the A2BAR couples to stimulatory G proteins (Gs), and in some contexts, to Gg proteins.









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